4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17565256
InChI: InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

CAS No.:

Cat. No.: VC17565256

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one -

Specification

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
IUPAC Name 4-ethyl-2-methyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3
Standard InChI Key NYJNSRZFUJGAJF-UHFFFAOYSA-N
Canonical SMILES CCN1C=NN(C1=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The "1H" designation indicates that the hydrogen atom resides on the nitrogen at position 1, which is substituted with a methyl group. Position 4 bears an ethyl substituent, while position 5 is functionalized as a ketone (Fig. 1). This arrangement confers both lipophilic and electron-deficient characteristics, influencing reactivity and intermolecular interactions .

Molecular Formula: C5H8N3O\text{C}_5\text{H}_8\text{N}_3\text{O}
Molecular Weight: 126.14 g/mol
IUPAC Name: 4-Ethyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

The systematic numbering follows IUPAC guidelines, prioritizing the nitrogen atoms to minimize locants. The ketone group at position 5 introduces planar sp² hybridization, potentially enabling conjugation with the triazole ring’s π-system .

Tautomerism and Isomerism

Synthesis and Manufacturing

Historical Context

Early synthetic routes to 1,2,4-triazolones relied on N-alkylation of preformed triazole precursors, often yielding mixtures due to poor regioselectivity. For example, methylating 1H-1,2,4-triazole-3-carboxylate with methyl iodide produced a 52% yield alongside isomeric byproducts . These challenges prompted the development of alternative strategies to enhance selectivity and efficiency.

Modern Synthetic Approaches

A novel methodology inspired by recent patents involves multi-step functionalization to avoid isomerization (Fig. 2) :

  • Nucleophilic Substitution: Reacting 1,2,4-triazole with chloromethane under basic conditions forms 1-methyl-1,2,4-triazole.

  • Protection of Position 5: Lithiation followed by reaction with dibromomethane or trimethylchlorosilane installs bromine or trimethylsilyl groups, directing subsequent reactions to position 3.

  • Carboxylation: Treatment with lithium diisopropylamide (LDA) and carbon dioxide introduces a carboxylic acid at position 3.

  • Esterification: Thionyl chloride and methanol convert the acid to a methyl ester.

  • Deprotection: Removing the protecting group yields the target triazolone.

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1CH₃Cl, KOH, ethanolReflux78
2n-BuLi, dibromomethane-7882
3LDA, CO₂-78 to 2575
4SOCl₂, methanol0 to 2585
5DBU, H₂2590

Physicochemical Properties

Spectral Characterization

While direct data for 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is sparse, analogous compounds exhibit distinctive spectral signatures:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Methyl groups resonate as singlets at δ 2.4–3.1 ppm; ethyl protons appear as quartets (δ 1.2–1.5 ppm) and triplets (δ 2.6–3.0 ppm) .

  • ¹³C NMR: Carbonyl carbon at δ 165–175 ppm; triazole carbons at δ 145–160 ppm .

Thermodynamic Parameters

Melting Point: Estimated 120–135°C (similar triazolones: 110–140°C) .
Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water (<1 mg/mL) .
LogP: Calculated 0.89 (Indicates moderate lipophilicity) .

Applications and Biological Activity

Agrochemical Uses

In crop protection, triazole derivatives inhibit fungal sterol biosynthesis. Structural analogs of the subject compound show EC₅₀ values of 0.5–5 µM against Botrytis cinerea, indicating potential as fungicides .

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